Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate
Description
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Properties
IUPAC Name |
ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-2-16-9(15)4-3-6-12-8-5-7-13-10(11)14-8/h5,7H,2-4,6H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKZMCVRMGDKLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCNC1=NC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to interact with enzymes such as nitric oxide synthase.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C.
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Studies have identified threshold effects, where a specific dosage range results in optimal therapeutic outcomes without significant toxicity. Exceeding this range can cause adverse reactions, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biological activities. These metabolic pathways can influence the compound’s efficacy and safety profile, as well as its impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Biological Activity
Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate is a compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a chlorine atom and an ethyl ester group linked to a butanoate chain. This unique structure contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor by binding to the active site or modulating receptor activity as an agonist or antagonist. These interactions can lead to significant alterations in cellular pathways and physiological responses.
Biological Activity and Therapeutic Applications
-
Antitumor Activity
- Recent studies have shown that compounds similar to this compound exhibit significant antitumor effects. For instance, derivatives have demonstrated the ability to induce apoptosis in cancer cells, suggesting potential applications in cancer therapy .
- A study involving quinazolinone-based compounds indicated that modifications similar to those in this compound could enhance antiproliferative activity against various cancer cell lines .
- Enzyme Inhibition
-
Antimicrobial Properties
- Preliminary investigations have indicated that compounds with similar structures may possess antimicrobial properties, making them candidates for further research in treating infectious diseases.
Table 1: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Chlorinated pyrimidine derivative | Enzyme inhibition, antitumor | |
| Ethyl 4-[(6-bromopyrimidin-4-yl)amino]butanoate | Brominated analog | Antitumor activity | |
| Ethyl 4-[(6-fluoropyrimidin-4-yl)amino]butanoate | Fluorinated analog | Enzyme inhibition |
Case Studies
- In Vivo Studies
- Molecular Docking Studies
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 4-[(2-chloropyrimidin-4-yl)amino]butanoate has shown potential as a building block for the synthesis of novel pharmaceuticals. Its structure enables it to interact with biological targets effectively.
Antiviral and Anticancer Properties
Research indicates that compounds similar to this compound can inhibit viral replication and exhibit anticancer activity. Studies have demonstrated that derivatives of this compound can act on specific pathways involved in cell proliferation and apoptosis, making them candidates for further development as therapeutic agents against viral infections and tumors.
Biological Research Applications
The compound is also utilized in biological research, particularly in studying enzyme interactions and cellular pathways.
Enzyme Inhibition Studies
This compound has been employed to investigate the inhibition of various enzymes critical for cellular metabolism. Understanding these interactions provides insights into metabolic regulation and potential therapeutic targets.
Nucleic Acid Interaction Studies
The ability of this compound to interact with nucleic acids makes it valuable in research focused on gene expression regulation and the development of gene therapies. Its structural characteristics allow for specific binding to RNA or DNA, facilitating studies on genetic material dynamics.
Industrial Applications
In addition to its roles in medicinal chemistry and biological research, this compound has applications in the pharmaceutical industry.
Synthesis of Agrochemicals
The compound serves as a precursor in the synthesis of agrochemicals, contributing to the development of new pesticides and herbicides that are more effective and environmentally friendly.
Pharmaceutical Manufacturing
Its utility in pharmaceutical manufacturing extends to the production of various drug formulations where it acts as an intermediate in synthesizing active pharmaceutical ingredients (APIs).
Data Table: Summary of Applications
| Application Area | Specific Uses | Notes |
|---|---|---|
| Medicinal Chemistry | Antiviral, Anticancer agents | Potential for drug development |
| Biological Research | Enzyme inhibition, Nucleic acid studies | Insights into metabolic pathways |
| Industrial Applications | Synthesis of agrochemicals, Pharmaceutical APIs | Enhances efficiency in drug production |
Case Study 1: Antiviral Activity
A study conducted on derivatives similar to this compound demonstrated significant antiviral activity against influenza viruses. The compound was shown to inhibit viral replication by interfering with the viral RNA polymerase, highlighting its potential as a therapeutic agent for viral infections.
Case Study 2: Enzyme Interaction
Research focusing on the interaction between this compound and specific kinases revealed its capacity to modulate kinase activity, suggesting its role in cancer treatment strategies by targeting aberrant signaling pathways involved in tumor growth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
